molecular formula C14H11ClO2 B1615196 3-Chloro-2'-methoxybenzophenone CAS No. 78589-11-4

3-Chloro-2'-methoxybenzophenone

Cat. No.: B1615196
CAS No.: 78589-11-4
M. Wt: 246.69 g/mol
InChI Key: XQOMJTKTHSWZSE-UHFFFAOYSA-N
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Description

3-Chloro-2’-methoxybenzophenone: is an organic compound with the molecular formula C14H11ClO2 . It is a derivative of benzophenone, where a chlorine atom is substituted at the 3-position and a methoxy group at the 2’-position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

(3-chlorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMJTKTHSWZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641456
Record name (3-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78589-11-4
Record name (3-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method to synthesize 3-Chloro-2’-methoxybenzophenone is through the Friedel-Crafts acylation reaction. This involves the reaction of 3-chlorobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods:

    Condensation Reactions: Industrially, 3-Chloro-2’-methoxybenzophenone can be produced by condensation reactions involving benzene derivatives and appropriate acyl chlorides.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

3-Chloro-2'-methoxybenzophenone, a member of the benzophenone family, has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms, effects on various cell lines, and its applications in different fields.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C14H11ClO3\text{C}_{14}\text{H}_{11}\text{ClO}_3

This compound features a benzophenone backbone modified with a chlorine atom at the 3-position and a methoxy group at the 2'-position. Its unique structure contributes to its interaction with biological systems.

Antioxidant Properties

Benzophenones, including this compound, are known for their antioxidant properties. They can scavenge free radicals and may protect cells from oxidative stress. A study indicated that compounds in this class could modulate oxidative stress pathways, suggesting potential therapeutic applications in diseases associated with oxidative damage.

Antimicrobial Activity

Research has shown that benzophenones exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant antibacterial activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the benzophenone scaffold can enhance antibacterial potency .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it could inhibit the proliferation of certain cancer cells, including prostate cancer cell lines such as PC3 and DU145. The IC50 values observed were indicative of its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC332.0125.4718.97
DU14535.2227.8419.52

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving chromatin condensation and DNA damage .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various benzophenones, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Evaluation of Antioxidant Activity

Another study focused on the antioxidant capacity of benzophenones in cellular models exposed to oxidative stress. The findings suggested that these compounds could enhance cellular resistance to oxidative damage, providing insights into their potential use as protective agents in dermatological formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2'-methoxybenzophenone
Reactant of Route 2
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